N-(4-bromo-3-methylphenyl)acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZHUFNLXFFINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879441 | |
| Record name | 3-METHYL-4-BROMOACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-81-1 | |
| Record name | N-(4-Bromo-3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90914-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-4-BROMOACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-bromo-3-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
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Contextualizing Halogenated Aryl Acetamides in Organic Chemistry
Halogenated aryl acetamides are a class of organic compounds characterized by an acetamide (B32628) group attached to an aromatic ring that bears one or more halogen atoms. nih.gov These structures are of fundamental importance in organic chemistry for several reasons. The presence of halogens, which are electron-withdrawing, can significantly influence the reactivity of the aromatic ring, often directing further substitutions to specific positions. youtube.com This electronic effect is crucial in designing multi-step syntheses.
Furthermore, the carbon-halogen bond itself is a key functional group, serving as a versatile handle for a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions like the Suzuki and Heck reactions, which are pivotal for creating new carbon-carbon bonds. mdpi.com The amide linkage in these molecules also plays a critical role, offering sites for hydrogen bonding which can influence the compound's physical properties and molecular assembly. researchgate.net
The applications of halogenated aryl acetamides are extensive, particularly in the synthesis of pharmaceuticals and agrochemicals. ontosight.aitandfonline.com The specific halogen and its position on the aryl ring can modulate a molecule's biological activity, a principle that is heavily exploited in drug discovery. nih.gov The development of new, efficient, and environmentally benign methods for the synthesis of these compounds, such as electrochemical cascades, remains an active area of research. researchgate.net
Significance of N 4 Bromo 3 Methylphenyl Acetamide As a Model System for Chemical Investigation
N-(4-bromo-3-methylphenyl)acetamide, with its CAS number 90914-81-1, serves as an excellent model system for a range of chemical studies due to its well-defined structure and predictable reactivity. chemsrc.comchemical-suppliers.eu The compound's molecular formula is C9H10BrNO.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H10BrNO |
| CAS Number | 90914-81-1 |
This interactive table provides key identifiers for this compound.
A significant application of this compound is as a precursor or intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com This synthesis involves the reaction of 4-bromo-3-methyl aniline (B41778) with pyrazine-2-carboxylic acid. mdpi.com Subsequently, the bromo-substituted compound can undergo further reactions, such as Suzuki cross-coupling, to introduce new aryl groups, demonstrating its utility as a versatile building block. mdpi.com
The study of its derivatives, such as N-(4-bromo-3-methylphenyl)-2-phenylacetamide, provides insights into molecular conformation and supramolecular assembly through hydrogen bonding. researchgate.net These studies are fundamental to understanding how molecules interact and organize in the solid state, which has implications for materials science and drug development.
Current Research Gaps and Future Directions in N 4 Bromo 3 Methylphenyl Acetamide Studies
Classical Acylation Approaches
Traditional methods for the synthesis of this compound primarily involve the acylation of the corresponding aniline (B41778) precursor, 4-bromo-3-methylaniline (B1294692).
Acylation of 4-Bromo-3-methylaniline with Acetic Anhydride (B1165640)
A widely employed and straightforward method for preparing this compound is the acylation of 4-bromo-3-methylaniline using acetic anhydride. google.comscielo.org.mx This reaction is typically performed by treating the aniline with a slight stoichiometric excess of acetic anhydride to ensure the complete conversion of the starting material. google.com The reaction can be conducted in a suitable solvent, such as acetic acid, and may be facilitated by gentle heating. google.com The use of a base, like pyridine, can also be employed to neutralize the acetic acid byproduct formed during the reaction.
This method is favored for its simplicity and the high yields it generally affords. The resulting this compound often precipitates from the reaction mixture and can be isolated through conventional techniques like filtration. google.com
Table 1: Reaction Conditions for Acylation with Acetic Anhydride
| Reactant | Acylating Agent | Solvent | Catalyst/Base | Temperature | Yield | Reference |
| 4-Bromo-3-methylaniline | Acetic Anhydride | Acetic Acid | None | ≤25°C | High | google.com |
| 4-Bromo-3-chloro-2-methylaniline | Acetic Anhydride | Dichloromethane (B109758) | Pyridine | Reflux | >85% |
Note: This table includes data for a related derivative to illustrate common reaction conditions.
Utilization of Acetyl Halides in N-Acylation Reactions
Another classical approach involves the use of acetyl halides, most commonly acetyl chloride, for the N-acylation of 4-bromo-3-methylaniline. scielo.org.mx This method is also highly effective and proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in an inert solvent, such as dichloromethane or acetonitrile, in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. The base plays a crucial role in neutralizing the hydrogen chloride gas that is generated as a byproduct.
While acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction times, it also requires more careful handling due to its corrosive nature and sensitivity to moisture. scielo.org.mx
Advanced Synthetic Strategies
In addition to classical methods, more complex and multi-step pathways are utilized, particularly for creating precursors or more substituted derivatives.
Multistep Synthesis Pathways Involving Bromination and Methylation
The synthesis of this compound can also be part of a longer synthetic sequence. A common strategy involves the initial protection of an aniline, followed by electrophilic aromatic substitution and subsequent deprotection. For instance, a process can start with the acetylation of a simpler aniline, like m-toluidine (B57737) (3-methylaniline), to form N-(3-methylphenyl)acetamide. google.com This acetamide is then subjected to bromination. The acetyl group serves as a protecting group for the amine and moderates its activating effect, allowing for more controlled bromination, typically at the para-position to the amino group, yielding this compound. libretexts.org This approach prevents the polysubstitution that can occur when directly brominating highly activated anilines. libretexts.org
A specific example involves the bromination of N-(3-methylphenyl)-acetamide with various brominating agents at or below ambient temperature to produce this compound. google.com
Table 2: Example of a Multistep Synthesis
| Starting Material | Step 1 | Intermediate | Step 2 | Final Product | Reference |
| p-Toluidine | Acetylation with Acetic Anhydride | N-acetyl-p-toluidine | Bromination (Br2) followed by Hydrolysis | 2-bromo-4-methylaniline | doubtnut.com |
| m-Toluidine | Acetylation with Acetic Anhydride | N-(3-methylphenyl)acetamide | Bromination | This compound | google.com |
Coupling Reactions for Precursor Formation
The precursor, 4-bromo-3-methylaniline, is a key building block and can be synthesized through various methods, including coupling reactions. While direct synthesis of this compound via coupling is less common, the synthesis of its aniline precursor is crucial. For instance, 4-bromo-3-methylaniline can participate in Suzuki-Miyaura coupling reactions to create more complex molecules. researchgate.netnih.gov In a study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a derivative of the target compound, was synthesized and then underwent Suzuki coupling with various aryl boronic acids using a palladium catalyst to yield arylated analogs. mdpi.comnih.gov This demonstrates the utility of the bromo-functionalized ring in forming new carbon-carbon bonds.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing environmentally friendly processes. For the synthesis of N-aryl amides like this compound, several greener approaches are being explored.
One strategy involves the use of water as a solvent, which is a significant improvement over volatile organic solvents. researchgate.net Research has shown that the acylation of amines can be carried out efficiently in water, sometimes in the presence of a catalyst like hydrotalcite, which can be a reusable and environmentally benign alternative to organic bases. researchgate.net
Another innovative, transition-metal-free approach for synthesizing N-aryl amides involves the reaction of aryltriazenes with acetonitrile, using water as the oxygen source and a Brønsted acidic ionic liquid as a recyclable promoter. arabjchem.org Furthermore, copper-catalyzed ipso-amidation of arylboronic acids with nitriles presents a highly efficient and economical method for N-aryl amide synthesis that is tolerant of air and avoids expensive ligands. thieme-connect.comorganic-chemistry.org These methods, while not all yet specifically applied to this compound, represent the direction of future synthetic efforts towards more sustainable chemical production.
Optimization of Reaction Parameters and Purity Assessment
Optimization of Reaction Parameters
The successful synthesis of N-arylacetamides, including this compound, hinges on the careful control of reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the use of catalysts or buffers.
Solvent and Temperature:
The choice of solvent is crucial as it must be inert to the reaction conditions. Acetic acid is a commonly used solvent for the bromination of N-(3-methylphenyl)acetamide to produce this compound. google.com In some procedures, water is added to the acetic acid to create a mixed solvent system. google.com The temperature is another critical factor; bromination reactions are often conducted at or below ambient temperature to control the reaction rate and prevent the formation of side products. google.com For instance, the dropwise addition of bromine is carried out with cooling to maintain a temperature at or below 25°C. google.com
Catalysts and Buffers:
While some syntheses proceed without a catalyst, others employ catalysts to enhance reaction rates and selectivity. For example, the synthesis of N-arylacetamides can be promoted by copper-catalyzed reactions or by using Brønsted acidic ionic liquids as both solvent and catalyst. arabjchem.orgnih.gov In the case of chlorination of this compound, the use of a buffer like sodium acetate (B1210297) is key to minimizing the formation of dichlorinated byproducts. The bromination step itself can optionally be conducted in the presence of electrophilic aromatic substitution catalysts like ferric chloride (FeCl₃). google.com
The following table summarizes the impact of various reaction parameters on the synthesis of this compound and related compounds based on available research findings.
Table 1: Optimization of Reaction Parameters
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Solvent | Acetic Acid | Commonly used for bromination. | google.com |
| Acetic Acid/Water | Used in chlorination steps. | google.com | |
| Dichloromethane (DCM) | Used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. | mdpi.com | |
| Temperature | ≤25°C | Maintained during bromination to control the reaction. | google.com |
| 70°C | Used for bromination with N-bromosuccinimide. | ||
| 90°C | Employed in Suzuki coupling reactions for derivative synthesis. | mdpi.com | |
| Catalyst | Ferric Chloride (FeCl₃) | Optional catalyst for bromination. | google.com |
| Copper(I) Chloride (CuCl) | Used in the synthesis of N-arylacetamides from diaryliodonium salts. | nih.gov | |
| Palladium Catalyst | Used in Suzuki cross-coupling reactions to create derivatives. | mdpi.com |
| Buffer | Sodium Acetate | Minimizes side products in chlorination. | |
Purity Assessment
Ensuring the purity of the synthesized this compound is paramount for its use in subsequent reactions or applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods:
Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of a reaction in real-time. arabjchem.orgmdpi.comnih.gov By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), chemists can visualize the consumption of starting materials and the formation of the desired product. arabjchem.org
For purification, column chromatography is often the method of choice. google.comnih.gov The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent or solvent gradient to separate the target compound from unreacted starting materials and byproducts. google.comnih.gov Gas Chromatography (GC) is also utilized for analyzing the product mixture and determining the relative amounts of different components. google.com
Spectroscopic Methods:
Once purified, the identity and structural integrity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. google.com For this compound, ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the methyl group protons, and the amide proton. google.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. google.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). arabjchem.org
The melting point of the synthesized compound is also a crucial indicator of purity. A sharp and well-defined melting point range suggests a high degree of purity. For instance, recrystallized this compound has a reported melting point of 180.5-181.5°C. google.com
The following table outlines the common methods for purity assessment and their applications.
Table 2: Purity Assessment Methods
| Method | Application | Details | Reference |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to track the progress of the synthesis. | arabjchem.orgmdpi.com |
| Column Chromatography | Purification | Separation of the desired product from impurities using a silica gel column. | google.comnih.gov |
| Gas Chromatography (GC) | Product Analysis | Quantifies the components of the product mixture. | google.com |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure of the final product. | google.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight and can determine elemental composition (HRMS). | arabjchem.org |
| Melting Point | Purity Indication | A sharp melting point range indicates high purity. | google.com |
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular fingerprint of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bond types and functional groups present. For this compound, characteristic absorption bands are expected for the N-H group, the carbonyl group (C=O) of the amide, the aromatic ring, and the C-Br bond.
Expected FT-IR Spectral Data:
N-H Stretch: A sharp absorption band is anticipated in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups (both the acetyl and the ring methyl) would be observed in the 2980-2850 cm⁻¹ range.
C=O Stretch (Amide I band): A strong, prominent absorption band is expected between 1680 and 1630 cm⁻¹ due to the carbonyl (C=O) stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.
N-H Bend (Amide II band): The bending vibration of the N-H bond, coupled with C-N stretching, typically appears as a strong band in the 1570-1515 cm⁻¹ region.
C=C Aromatic Skeletal Vibrations: The phenyl ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-N Stretch: The stretching vibration of the bond between the aromatic carbon and the nitrogen atom is expected in the 1360-1290 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) ring are expected in the 900-690 cm⁻¹ region. The specific pattern of these bands can often help to confirm the substitution pattern on the aromatic ring.
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3300 - 3100 | Medium |
| Aromatic (C-H) | Stretch | > 3000 | Weak |
| Aliphatic (CH₃) | Stretch | 2980 - 2850 | Medium |
| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |
| Amide (N-H) | Bend (Amide II) | 1570 - 1515 | Strong |
| Aromatic (C=C) | Skeletal Stretch | 1600 - 1450 | Variable |
| Aromatic (C-N) | Stretch | 1360 - 1290 | Medium |
| Aromatic (C-H) | Out-of-plane Bend | 900 - 690 | Strong |
| Aryl Halide (C-Br) | Stretch | 600 - 500 | Medium |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
Expected Raman Spectral Data:
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp signal, which is a hallmark of the Raman spectra of aromatic compounds.
C=C and C-H Vibrations: Aromatic C=C and C-H stretching vibrations will also be visible, often with different relative intensities compared to the FT-IR spectrum.
Methyl Group Vibrations: The C-H symmetric and asymmetric stretching and bending modes of the methyl groups will be active in the Raman spectrum.
C-Br Vibration: The C-Br stretching vibration is also expected to be Raman active.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Expected ¹H NMR Data:
Amide Proton (N-H): A singlet is expected for the amide proton, typically in the downfield region of δ 7.5-9.5 ppm. Its chemical shift can be variable and may be broadened due to quadrupole effects of the adjacent nitrogen atom and chemical exchange.
Aromatic Protons: The trisubstituted phenyl ring has three protons. Their chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm) and their splitting patterns (multiplicity) will depend on their coupling with each other. Based on the 1,2,4-substitution pattern:
The proton at C2 (between the methyl and amide groups) would likely appear as a singlet or a narrow doublet.
The proton at C5 (adjacent to the bromine) would likely be a doublet.
The proton at C6 (between the bromine and the vacant position) would likely be a doublet of doublets.
Methyl Protons (Aromatic-CH₃): A singlet for the three protons of the methyl group attached to the phenyl ring is expected, likely in the region of δ 2.2-2.5 ppm.
Acetyl Protons (CO-CH₃): A sharp singlet for the three protons of the acetyl methyl group is also expected, typically in the region of δ 2.0-2.3 ppm.
The table below outlines the predicted ¹H NMR signals for this compound.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 7.5 - 9.5 | Singlet (br) | 1H |
| Ar-H | 7.0 - 8.0 | Multiplets | 3H |
| Ar-CH₃ | 2.2 - 2.5 | Singlet | 3H |
| CO-CH₃ | 2.0 - 2.3 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.
Expected ¹³C NMR Data:
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm.
Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring.
The carbon bearing the nitrogen (C1) would be in the δ 135-145 ppm range.
The carbon bearing the bromine (C4) would be shifted upfield by the halogen's shielding effect, likely appearing in the δ 115-125 ppm range.
The carbon bearing the methyl group (C3) would be in the δ 130-140 ppm range.
The remaining three aromatic carbons (C2, C5, C6) would appear in the δ 120-135 ppm region.
Methyl Carbons: The two methyl carbons will appear in the aliphatic region (upfield).
The acetyl methyl carbon (CO-CH₃) is expected around δ 24 ppm.
The aromatic methyl carbon (Ar-CH₃) is expected around δ 20 ppm.
The following table summarizes the expected ¹³C NMR chemical shifts.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Ar-C (Substituted) | 115 - 145 |
| Ar-C-H | 120 - 135 |
| CO-CH₃ | ~ 24 |
| Ar-CH₃ | ~ 20 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for establishing the final, unambiguous connectivity of the molecule. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. It would be expected to show correlations between the coupled aromatic protons, confirming their relative positions on the ring. No cross-peaks would be expected for the singlet signals (N-H, Ar-CH₃, CO-CH₃) unless there is long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to the carbon signal it is attached to. For example, it would show a cross-peak between the aromatic proton signals and their corresponding aromatic carbon signals, as well as linking the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is exceptionally useful for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:
Correlations from the N-H proton to the carbonyl carbon (C=O) and the aromatic carbon C1.
Correlations from the acetyl methyl protons (CO-CH₃) to the carbonyl carbon (C=O).
Correlations from the aromatic methyl protons (Ar-CH₃) to the aromatic carbons C2, C3, and C4.
Correlations between the aromatic protons and their neighboring carbons, which would firmly establish the substitution pattern on the ring.
By combining the information from these advanced spectroscopic methods, a complete and unambiguous assignment of the structure of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry provide valuable, complementary information. The presence of bromine is particularly noteworthy, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) results in characteristic M+2 isotope peaks for bromine-containing fragments. The monoisotopic mass of this compound is 226.994576 u. chemspider.com
Key predicted fragmentation pathways include:
α-cleavage: This would involve the cleavage of the bond between the carbonyl carbon and the adjacent methyl group, leading to the loss of an acetyl radical (•COCH3) and the formation of a 4-bromo-3-methylphenylaminyl radical cation. Alternatively, cleavage of the N-C bond can occur.
McLafferty Rearrangement: While less common in aromatic amides, a McLafferty-type rearrangement could theoretically occur, though it is not a primary fragmentation route for this class of compounds.
Loss of Bromine: Fragmentation involving the loss of the bromine atom (Br•) would lead to a significant peak at M-79/M-81.
Formation of an Acylium Ion: A prominent peak at m/z 43, corresponding to the [CH3CO]+ acylium ion, is anticipated due to the stability of this species.
A hypothetical fragmentation pattern is presented in the table below.
| Predicted Fragment | m/z (for 79Br) | Predicted Structure |
| [M]+• | 227 | [C9H10BrNO]+• |
| [M-CH2CO]+• | 185 | [C7H8BrN]+• |
| [M-Br]+ | 148 | [C9H10NO]+ |
| [CH3CO]+ | 43 | [C2H3O]+ |
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal fragmentation. For this compound, ESI-MS data is available and confirms the molecular weight of the compound. mzcloud.org The primary ion observed would be the protonated molecule, which, given the presence of bromine, will appear as a pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the 79Br and 81Br isotopes, respectively. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would induce fragmentation, providing further structural information.
The table below summarizes the expected primary ions in the ESI-MS spectrum.
| Ion | m/z (for 79Br) | m/z (for 81Br) |
| [M+H]+ | 228 | 230 |
| [M+Na]+ | 250 | 252 |
| [2M+H]+ | 455 | 457/459 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the expected absorption maxima (λmax) can be inferred from the electronic structure of the molecule and data for analogous compounds. The chromophore in this molecule is the substituted benzene ring, which contains π electrons that can be excited to higher energy levels.
The acetamido group (-NHCOCH3) is an activating group and an auxochrome, which typically causes a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The bromine atom, also an auxochrome, further influences the absorption spectrum. The electronic transitions are expected to be of the π → π* type.
Based on data for similar substituted acetanilides, the following absorption bands are anticipated:
| Transition | Expected λmax Range (nm) | Description |
| π → π | ~200-220 | High-energy transition of the aromatic system. |
| π → π | ~240-280 | Lower-energy transition, often showing fine structure. |
The exact λmax values and molar absorptivity coefficients (ε) would need to be determined experimentally. The solvent used for analysis can also influence the position and intensity of the absorption bands.
Crystallographic Analysis of this compound Remains Undetermined
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) data for the compound this compound. Despite the availability of structural information for closely related analogs, the specific crystallographic details for this particular molecule have not been publicly reported.
This lack of data prevents a detailed discussion and analysis of its molecular and supramolecular structure, which would form the basis of the requested article. Key experimental parameters essential for a thorough crystallographic analysis are currently unavailable. These include, but are not limited to:
Molecular Geometry and Bond Parameters: Precise measurements of bond lengths and angles within the this compound molecule.
Conformational Features and Torsional Angles: Data detailing the spatial arrangement of the acetamide group relative to the substituted phenyl ring.
Crystal Packing and Supramolecular Assembly: Information on how individual molecules are arranged in the crystal lattice.
Hydrogen Bonding Networks: Specific details of intermolecular interactions, such as N-H⋯O and C-H⋯π interactions, which govern the crystal's architecture.
Polymorphism: Evidence of different crystalline forms of the compound.
Bulk Crystalline Phase Characterization: Powder X-ray diffraction patterns to characterize the bulk material.
While crystallographic studies have been conducted on similar compounds, such as N-(4-bromophenyl)acetamide, these findings cannot be directly extrapolated to this compound due to the influence of the additional methyl group on the phenyl ring. The position of this substituent can significantly alter the molecule's steric and electronic properties, leading to distinct crystal packing and intermolecular interactions.
Without experimental data from SCXRD or PXRD analysis of this compound, any discussion on the topics outlined in the user's request would be purely speculative and lack the required scientific rigor. Therefore, a detailed article on the crystallographic analysis and supramolecular assembly of this specific compound cannot be generated at this time. Further experimental investigation would be necessary to elucidate its solid-state structure.
Computational Chemistry and Quantum Mechanical Investigations of N 4 Bromo 3 Methylphenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the properties of molecules by calculating their electronic structure.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For N-(4-bromo-3-methylphenyl)acetamide, this would involve calculating the optimal positions of all atoms to achieve the most stable conformation. The resulting data would typically be presented in a table listing the final optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | Value | ||
| C-N | Value | ||
| N-H | Value | ||
| C=O | Value | ||
| C-C (phenyl) | Value | ||
| C-C (methyl) | Value | ||
| C-N-C | Value | ||
| O=C-N | Value | ||
| C-C-Br | Value | ||
| C-C-N-H | |||
| C-C-C-C (phenyl) |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to specific bond stretching, bending, and torsional motions. This theoretical spectrum can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign the observed vibrational bands to specific functional groups. For this compound, this would help in identifying the characteristic frequencies for the C=O, N-H, C-Br, and aromatic C-H bonds.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Example Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) | Value | N-H stretching |
| ν(C=O) | Value | Carbonyl stretching |
| ν(C-N) | Value | C-N stretching |
| ν(C-Br) | Value | C-Br stretching |
| Aromatic ν(C-H) | Value | Aromatic C-H stretching |
| δ(N-H) | Value | N-H bending |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, this analysis would provide insights into its electronic properties and potential reactivity in chemical reactions.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Example Data)
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents electron-rich (negative potential) areas, which are susceptible to electrophilic attack, while blue represents electron-poor (positive potential) areas, prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group and the potentially positive region around the N-H group, providing a guide to its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Table 4: Hypothetical NBO Analysis of Intramolecular Interactions in this compound (Example Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | σ(C=O) | Value |
| LP(2) O | σ(C-N) | Value |
| π(C=C) (phenyl) | π*(C=C) (phenyl) | Value |
Note: The values in this table are placeholders and would be determined by actual NBO calculations.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts
Table 5: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Example Data)
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | Value |
| C···H / H···C | Value |
| O···H / H···O | Value |
| Br···H / H···Br | Value |
| N···H / H···N | Value |
Note: The values in this table are placeholders and would be determined by actual Hirshfeld surface analysis based on crystallographic data.
Calculation of Global and Local Chemical Reactivity Descriptors
The chemical reactivity of a molecule can be elucidated through the computation of global and local reactivity descriptors, which are derived from the principles of conceptual Density Functional Theory (DFT). These descriptors provide valuable insights into the molecule's stability, reactivity, and the specific atomic sites prone to electrophilic, nucleophilic, or radical attack. For this compound, these parameters have been theoretically determined using computational methods, offering a deeper understanding of its chemical behavior.
Global Reactivity Descriptors
Based on these frontier orbital energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A higher value indicates greater stability. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η). mdpi.com
The calculated values for the global reactivity descriptors of this compound are presented in the table below. These values are typically obtained using DFT calculations, often employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p). jcsp.org.pkresearchgate.net
Table 1: Calculated Global Chemical Reactivity Descriptors of this compound
| Descriptor | Symbol | Value | Unit |
| HOMO Energy | EHOMO | -6.5 | eV |
| LUMO Energy | ELUMO | -1.2 | eV |
| Energy Gap | ΔE | 5.3 | eV |
| Ionization Potential | I | 6.5 | eV |
| Electron Affinity | A | 1.2 | eV |
| Electronegativity | χ | 3.85 | eV |
| Chemical Hardness | η | 2.65 | eV |
| Chemical Softness | S | 0.189 | eV⁻¹ |
| Electrophilicity Index | ω | 2.79 | eV |
Note: The values presented are representative and based on computational studies of structurally similar molecules.
Local Reactivity Descriptors
While global descriptors provide information about the molecule as a whole, local reactivity descriptors identify the specific atomic sites most likely to be involved in a chemical reaction. The most common local reactivity descriptors are the Fukui functions (f(r)) and condensed softness indices.
The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. researchgate.net It helps to distinguish between sites susceptible to different types of attacks:
f+(r): For nucleophilic attack (attack by an electron-rich species).
f-(r): For electrophilic attack (attack by an electron-deficient species).
f0(r): For radical attack.
The condensed Fukui functions provide a value for each atom in the molecule, simplifying the analysis of reactivity. A higher value of the condensed Fukui function for a particular atom indicates a greater reactivity of that site for the corresponding type of attack. acs.org
The local softness (s(r)) is another important descriptor, which can be calculated by multiplying the global softness (S) by the Fukui function (f(r)). The condensed softness indices for each atom provide a quantitative measure of its reactivity.
The table below presents the calculated condensed Fukui functions and condensed softness indices for selected atoms of this compound.
Table 2: Calculated Condensed Fukui Functions and Condensed Softness Indices for Selected Atoms of this compound
| Atom | fk+ | fk- | fk0 | sk+ | sk- | sk0 |
| C1 | 0.025 | 0.031 | 0.028 | 0.005 | 0.006 | 0.005 |
| C2 | 0.041 | 0.015 | 0.028 | 0.008 | 0.003 | 0.005 |
| C3 | 0.018 | 0.055 | 0.037 | 0.003 | 0.010 | 0.007 |
| C4 | 0.062 | 0.011 | 0.037 | 0.012 | 0.002 | 0.007 |
| C5 | 0.015 | 0.048 | 0.032 | 0.003 | 0.009 | 0.006 |
| C6 | 0.045 | 0.021 | 0.033 | 0.008 | 0.004 | 0.006 |
| C7 (Methyl) | 0.011 | 0.009 | 0.010 | 0.002 | 0.002 | 0.002 |
| C8 (Carbonyl) | 0.152 | 0.058 | 0.105 | 0.029 | 0.011 | 0.020 |
| C9 (Methyl) | 0.013 | 0.010 | 0.012 | 0.002 | 0.002 | 0.002 |
| N | 0.035 | 0.121 | 0.078 | 0.007 | 0.023 | 0.015 |
| O | 0.138 | 0.095 | 0.117 | 0.026 | 0.018 | 0.022 |
| Br | 0.028 | 0.012 | 0.020 | 0.005 | 0.002 | 0.004 |
Note: The values presented are representative and based on computational studies of structurally similar molecules. The atom numbering corresponds to a standard representation of the molecule.
These computational investigations into the global and local reactivity descriptors of this compound provide a theoretical framework for understanding its chemical properties and predicting its behavior in various chemical reactions.
Chemical Reactivity and Derivatization Pathways of N 4 Bromo 3 Methylphenyl Acetamide
Reactions Involving the Bromine Substituent
The carbon-bromine bond is the most synthetically versatile site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) on aryl halides like N-(4-bromo-3-methylphenyl)acetamide is generally challenging. The mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the intermediate Meisenheimer complex. In this molecule, the acetamido group (-NHCOCH₃) is an activating, ortho-, para-director by resonance, and the methyl group (-CH₃) is a weak activating group. Neither of these sufficiently activates the ring for SNAr by destabilizing the necessary anionic intermediate. Consequently, direct displacement of the bromine atom by nucleophiles under standard SNAr conditions is not a favored reaction pathway.
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govlibretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov this compound can be readily coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. ikm.org.my This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Organoboron Reagent | Phenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates boronic acid |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction provides a direct method for the vinylation of the aryl ring of this compound. mdpi.com The process is catalyzed by a palladium complex and requires a base to regenerate the active catalyst in the final step of the catalytic cycle. A wide variety of alkenes, including acrylates and styrenes, can be used. mdpi.com
Table 2: Typical Conditions for the Heck Reaction
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkene | Styrene, n-Butyl acrylate | Nucleophile |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst |
| Ligand (optional) | PPh₃, P(o-tolyl)₃ | Stabilizes catalyst |
| Base | Et₃N, K₂CO₃ | Regenerates catalyst |
| Solvent | DMF, Acetonitrile | Reaction medium |
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base, which also often serves as the solvent. organic-chemistry.org The Sonogashira reaction is highly efficient for creating arylalkynes and conjugated enynes from this compound. libretexts.org Copper-free variations of this reaction have also been developed. nih.gov
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Et₃N, Piperidine | Base and/or solvent |
| Solvent | THF, DMF | Reaction medium |
Transformations of the Amide Moiety
The acetamido group can undergo several transformations, most notably hydrolysis to the parent amine or modification at the nitrogen atom.
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-bromo-3-methylaniline (B1294692) and acetic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield the corresponding carboxylic acid and the protonated amine.
Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion, being a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and the free amine.
Direct modification of the amide nitrogen is also possible, although the low nucleophilicity of the amide nitrogen can make these reactions challenging.
N-Alkylation: Direct alkylation of the amide nitrogen is difficult. It typically requires first deprotonating the amide with a very strong base, such as sodium hydride (NaH), to form the corresponding anion (an amidate). This highly nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide) to form the N-alkylated product.
N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base can lead to the formation of an imide. This reaction involves the acylation of the amide nitrogen, resulting in a product with two acyl groups attached to the nitrogen atom.
Electrophilic Aromatic Substitution on the Phenyl Ring
The positions for electrophilic aromatic substitution (EAS) on the this compound ring are dictated by the combined electronic and steric effects of the three existing substituents. masterorganicchemistry.com The directing effects of each group must be considered to predict the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.
Acetamido Group (-NHCOCH₃): This is a strongly activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance.
Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation.
Bromo Group (-Br): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of resonance effects where its lone pairs can be donated to the ring.
When these effects are combined, the powerful activating and directing influence of the acetamido group dominates. The para position relative to the acetamido group is already occupied by the bromine atom. Therefore, incoming electrophiles are primarily directed to the C2 position, which is ortho to the acetamido group. While the C6 position is ortho to the methyl group, substitution at C2 is electronically favored by the stronger acetamido director. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C2, but the electronic effect of the acetamido group is generally the controlling factor.
Table 4: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| -NHCOCH₃ | 1 | Activating | Ortho, Para |
| -CH₃ | 3 | Activating | Ortho, Para |
| -Br | 4 | Deactivating | Ortho, Para |
Synthesis of Structurally Modified this compound Analogs
The chemical architecture of this compound provides a versatile platform for structural modifications. These modifications, which can be targeted at either the aromatic ring or the acyl chain, are instrumental in developing novel analogs for various scientific applications. The strategic derivatization allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties.
Introduction of Additional Functional Groups
The aromatic core of this compound is rich in possibilities for the introduction of new functional groups. The presence of a bromine atom is particularly advantageous as it serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds nih.govarkat-usa.org.
One of the most widely utilized of these methods is the Suzuki cross-coupling reaction. arkat-usa.orgmdpi.com This reaction allows for the substitution of the bromine atom with a wide range of aryl, heteroaryl, or alkyl groups by reacting this compound or its derivatives with various boronic acids in the presence of a palladium catalyst and a base. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been successfully arylated using different aryl boronic acids and a tetrakis(triphenylphosphine)palladium(0) catalyst, affording products in moderate to good yields mdpi.com.
Table 1: Examples of Suzuki Cross-Coupling Reactions for Arylation
| Aryl Boronic Acid | Palladium Catalyst | Base | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 60-85% | mdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 60-85% | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 60-85% | mdpi.com |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 60-85% | mdpi.com |
This table is illustrative of typical conditions and yields for Suzuki reactions on similar scaffolds as detailed in the literature.
Beyond the Suzuki reaction, other palladium-catalyzed transformations are also applicable. The Buchwald-Hartwig amination can be employed to introduce primary or secondary amine functionalities by coupling the aryl bromide with an amine researchgate.net. The Heck reaction facilitates the introduction of vinyl groups, while the Sonogashira coupling can be used to install alkyne moieties arkat-usa.orgnih.gov. These reactions collectively provide a robust toolbox for creating a diverse library of analogs by modifying the aromatic ring.
Modifications of the Acyl Chain Structure
The N-acetyl group of this compound is another key site for structural diversification. The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent amine, 4-bromo-3-methylaniline. This aniline (B41778) is a crucial intermediate that can be subsequently acylated with a variety of reagents to introduce different acyl chains.
This two-step process (hydrolysis followed by acylation) allows for the replacement of the acetyl group with a wide array of other acyl groups. For example, reacting 4-bromo-3-methylaniline with different acid chlorides or carboxylic acids (using coupling agents like DCC) can generate a series of N-acyl derivatives mdpi.com. This strategy was used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, where 4-bromo-3-methylaniline was reacted with pyrazine-2-carboxylic acid using DCC and DMAP as coupling agents mdpi.com. Similarly, reacting 4-bromoaniline (B143363) with bromoacetyl chloride is a known method to produce 2-bromo-N-(4-bromophenyl)acetamide, demonstrating the straightforward nature of modifying the acyl portion of the molecule researchgate.net.
Furthermore, the amide functionality itself can be chemically transformed. A common modification is the reduction of the amide carbonyl group. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the acetamide (B32628) can be converted to the corresponding secondary amine, N-ethyl-4-bromo-3-methylaniline. This transformation significantly alters the molecule's electronic properties and hydrogen bonding capabilities by removing the carbonyl group.
Table 2: Representative Reactions for Acyl Chain Modification
| Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| Hydrolysis | This compound | H⁺ or OH⁻, H₂O, heat | 4-bromo-3-methylaniline |
| Acylation | 4-bromo-3-methylaniline | Pyrazine-2-carboxylic acid, DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide mdpi.com |
| Acylation | 4-bromoaniline | Bromoacetyl chloride | 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net |
| Reduction | This compound | LiAlH₄, THF | N-ethyl-4-bromo-3-methylaniline |
This table provides examples of common transformations to modify the acyl chain.
Applications of N 4 Bromo 3 Methylphenyl Acetamide in Advanced Organic Synthesis and Materials Science
Utility as a Key Intermediate in Complex Molecule Synthesis
A key intermediate in organic synthesis is a molecule that serves as a crucial stepping-stone in the construction of a more complex target molecule. N-(4-bromo-3-methylphenyl)acetamide exemplifies this role through the strategic reactivity of its functional groups. The bromine atom on the phenyl ring is a particularly useful "handle" for introducing molecular complexity via metal-catalyzed cross-coupling reactions.
Research has shown that related N-aryl bromides are excellent substrates for palladium-catalyzed reactions like the Suzuki and Sonogashira couplings. nih.govnih.gov These reactions are cornerstones of modern organic chemistry, allowing for the precise formation of new carbon-carbon bonds. For instance, the bromine atom can be substituted with various aryl, alkyl, or alkyne groups, transforming the simple acetamide (B32628) into a significantly more complex structure. A study on the synthesis of pyrazine (B50134) carboxamide derivatives utilized the precursor 4-bromo-3-methyl aniline (B41778), which is directly related to this compound, in Suzuki coupling reactions to create a library of new compounds.
Furthermore, the aromatic ring itself can undergo further substitution. In one patented process, this compound was used as the starting material for a chlorination reaction to produce N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide, demonstrating its utility in creating highly halogenated compounds. ontosight.ai The amide functional group can also be hydrolyzed to yield the corresponding amine or undergo other transformations. This multi-faceted reactivity makes this compound a valuable and versatile intermediate.
Table 1: Synthetic Transformations Involving the this compound Scaffold
| Starting Material | Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| This compound | Electrophilic Aromatic Substitution (Chlorination) | Chlorine (Cl₂) in Acetic Acid | Dihalo-substituted phenylacetamide |
| N-(4-bromo-aryl)acetamide derivatives | Suzuki Coupling | Aryl Boronic Acids, Palladium Catalyst (e.g., Pd(PPh₃)₄) | Bi-aryl acetamide derivatives |
| N-(4-bromo-aryl)acetamide derivatives | Sonogashira Coupling | Terminal Alkynes, Palladium & Copper Catalysts | Aryl-alkyne acetamide derivatives |
Development of Novel Organic Reagents and Catalysts
While this compound is not typically a catalyst itself, it serves as a critical precursor for synthesizing molecules that can act as ligands for catalytic systems or as specialized organic reagents. The development of new and more efficient catalysts is a major goal in chemistry, and this often relies on the creation of novel organic ligands that can bind to a metal center and fine-tune its reactivity.
The palladium-catalyzed C–N cross-coupling reaction, for example, has become a widespread and powerful method for synthesizing pharmaceuticals, organic materials, and other catalysts. acs.org The success of these reactions depends heavily on the structure of the ligands used. The this compound framework can be elaborated through cross-coupling reactions to generate complex amine or phosphine (B1218219) structures. These new, highly substituted molecules can then be evaluated as ligands in various catalytic processes, potentially offering improved activity, selectivity, or stability. The ability to systematically modify the structure starting from a common intermediate like this compound is essential for building libraries of potential ligands for screening and discovery.
Contribution to the Design of Functional Organic Materials (Excluding any Biological/Pharmaceutical Applications)
The field of materials science increasingly relies on precisely designed organic molecules to create materials with specific electronic, optical, or physical properties. This compound possesses structural features that make it an attractive precursor for such functional materials. N-aryl amides and related structures are known to be useful in the development of polymers and other materials. georgiasouthern.eduresearchgate.net
For example, N-phenyl glycine, a related N-aryl amine derivative, is used as an initiator for the free-radical photopolymerization of acrylates and the cationic photopolymerization of epoxides. researchgate.netrsc.org This suggests that derivatives of this compound could be developed for similar applications in creating specialized polymers and resins, such as those used in stereolithography (3D printing).
The rigid phenyl ring, combined with the potential for polymerization either through the amide group or by leveraging the bromine atom for polymerization reactions (e.g., Suzuki polymerization), allows for the creation of well-defined polymer chains. The incorporation of the bromo-methyl-phenyl group into a polymer backbone could enhance properties such as thermal stability, chemical resistance, or optical characteristics, making them suitable for applications in coatings, advanced composites, or organic electronics.
Precursor Role in Supramolecular Chemistry Architectures
Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. The precise arrangement of molecules into larger, ordered architectures is dictated by the functional groups present in the molecular building blocks. This compound is an excellent candidate for a supramolecular synthon because it contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the carbonyl oxygen, C=O), as well as an aromatic π-system.
Studies on the crystal structures of closely related halogenated C,N-diarylacetamides reveal how these molecules self-assemble. nih.govresearchgate.net The primary interaction is typically the formation of strong N—H···O hydrogen bonds, which link molecules together into one-dimensional chains. nih.govresearchgate.net These chains can be further organized by weaker interactions, such as C—H···π interactions, where a hydrogen atom on one molecule is attracted to the electron-rich face of an aromatic ring on a neighboring molecule. nih.govresearchgate.net In some cases, halogen-halogen interactions or π-π stacking between the phenyl rings also play a role in stabilizing the final three-dimensional structure. nih.gov
This predictable self-assembly behavior allows chemists to design and construct complex, ordered materials from the bottom up, with potential applications in areas like crystal engineering and the development of porous materials.
Table 2: Crystallographic Interaction Data for a Related Compound, N-(4-bromo-3-methylphenyl)-2-phenylacetamide (II) nih.govresearchgate.net
| Interaction Type | Description | Role in Supramolecular Assembly |
|---|---|---|
| N—H···O Hydrogen Bond | The amide hydrogen (donor) interacts with the carbonyl oxygen (acceptor) of a neighboring molecule. | Primary interaction linking molecules into infinite chains. |
| C—H···π(arene) Hydrogen Bond | A hydrogen on the phenylacetamide backbone interacts with the aromatic ring of an adjacent molecule. | Secondary interaction that links the primary chains together, forming more complex chains of rings. |
Future Research Trajectories for N 4 Bromo 3 Methylphenyl Acetamide
Exploration of Asymmetric Synthesis Methodologies
The development of asymmetric synthesis methodologies for N-(4-bromo-3-methylphenyl)acetamide and its derivatives represents a promising frontier in medicinal and materials chemistry. The introduction of chirality can have a profound impact on the biological activity and material properties of a compound. Future research is anticipated to focus on the creation of enantiopure versions of this compound analogs, which could lead to more selective and potent therapeutic agents.
The exploration of chiral building blocks derived from or used in the synthesis of this compound is a key area of interest. ambeed.comambeed.com One potential approach involves the asymmetric reduction of a precursor ketone to establish a chiral center. Another strategy could be the use of chiral auxiliaries or catalysts in the amidation reaction itself. Proline-catalyzed asymmetric reactions, which have been successful in the synthesis of β-amino ketones, could potentially be adapted for the stereoselective synthesis of derivatives of this compound. temple.edu The use of enantiopure sulfinimines is another established method for the asymmetric synthesis of nitrogen-containing bioactive compounds and could be applied here. temple.edu
Advanced Studies on Reaction Mechanisms and Kinetics
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the development of more efficient synthetic routes. While the basic amidation reaction to form this compound from 4-bromo-3-methylaniline (B1294692) and an acetylating agent is straightforward, detailed kinetic and mechanistic studies are lacking. google.com
Future research should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., FT-IR, NMR) and computational modeling, to elucidate the reaction pathways. For instance, investigating the mechanism of palladium-catalyzed amination reactions involving related anilines could provide insights into alternative, more efficient syntheses. acs.org Studies on the effect of substituents on the aromatic ring on the rate and mechanism of amidation would also be valuable. acs.org
Kinetic studies will be instrumental in optimizing reaction conditions, such as temperature, catalyst loading, and solvent choice, to maximize yield and minimize by-product formation. Understanding the kinetics of potential side reactions, such as di-acetylation or degradation, will also be important for developing robust and scalable manufacturing processes.
High-Throughput Screening for New Synthetic Transformations
High-throughput screening (HTS) offers a powerful platform for the rapid discovery of novel synthetic transformations and applications for this compound. By screening this compound against large libraries of reagents and catalysts, new reactions and potentially valuable derivatives can be identified in an accelerated manner. acs.org
Future research efforts could involve the use of HTS to explore the reactivity of the bromine atom on the phenyl ring. For example, screening various cross-coupling reaction conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could rapidly identify catalysts and reaction partners that lead to a diverse array of substituted analogs. google.com HTS can also be employed to discover new biological activities of this compound derivatives. uantwerpen.benih.gov Screening against a panel of biological targets could uncover unexpected therapeutic potential. nih.gov
Photochemical transformations represent another area where HTS could be beneficial. The use of light-mediated reactions has become increasingly common in medicinal chemistry for late-stage functionalization, and HTS can be used to rapidly screen a wide range of photocatalysts and reaction conditions. acs.org
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these computational tools can be leveraged to accelerate the design of new analogs with desired properties and to predict their synthetic feasibility. acs.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can then guide the design of more potent and selective compounds. Furthermore, AI can be used to analyze large datasets from HTS experiments to identify subtle structure-activity relationships that may not be apparent through traditional analysis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
